2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Description
BenchChem offers high-quality 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16(17)18/h2-8,11H,9-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAQJSPEJNXRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440425 | |
| Record name | 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-71-3 | |
| Record name | 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-[2-(3-Methoxyphenyl)ethyl]benzoic Acid Derivatives
This guide provides an in-depth technical analysis of 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid (CAS 17910-71-3) and its derivatives. This compound serves as a critical "dihydrostilbene" scaffold, primarily utilized as a regiospecific precursor in the synthesis of tricyclic pharmacophores, including 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (2-methoxy-dibenzosuberone).
Core Identity & Strategic Applications in Medicinal Chemistry
Executive Summary
2-[2-(3-methoxyphenyl)ethyl]benzoic Acid is a specialized carboxylic acid intermediate characterized by a flexible ethylene bridge connecting a benzoic acid moiety to a meta-substituted anisole ring. Its primary utility lies in its role as a pre-organized synthon for intramolecular Friedel-Crafts acylations, yielding 2-substituted dibenzosuberones. These tricyclic ketones are foundational scaffolds for a class of CNS-active agents (tricyclic antidepressants, anticonvulsants) and emerging p38 MAP kinase inhibitors.
Unlike simple benzoic acid derivatives, the specific meta-positioning of the methoxy group in this molecule directs cyclization to the para-position relative to the methoxy substituent, enabling the synthesis of 2-substituted tricycles with high regioselectivity.
Chemical Identity & Properties
The compound belongs to the class of dihydrostilbene-2-carboxylic acids . Its physicochemical profile is defined by the lipophilic ethyl linker and the ionizable carboxylic acid tail.
| Property | Specification |
| IUPAC Name | 2-[2-(3-methoxyphenyl)ethyl]benzoic acid |
| CAS Number | 17910-71-3 |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol |
| Core Scaffold | Dihydrostilbene / Bibenzyl |
| Key Functional Groups | Carboxylic Acid (pKa ~4.1), Methoxy Ether (Meta) |
| Physical State | White to off-white crystalline solid |
| Melting Point | 116–119 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
Synthetic Methodologies
The synthesis of 2-[2-(3-methoxyphenyl)ethyl]benzoic acid must avoid over-reduction or premature cyclization. Two primary routes are validated for high-yield production.[1]
Protocol A: Phthalide Addition-Reduction (The Grignard Route)
This route is preferred for scale-up due to the availability of phthalide and the avoidance of transition metal catalysts.
Mechanism:
-
Nucleophilic Addition: 3-Methoxybenzylmagnesium chloride attacks the lactone carbonyl of phthalide.
-
Ring Opening: The lactone opens to form a keto-acid intermediate (or its carboxylate salt).
-
Reduction: The benzylic ketone is reduced (typically via catalytic hydrogenation or Zn/AcOH) to the methylene group.
Step-by-Step Workflow:
-
Grignard Preparation: React 3-methoxybenzyl chloride with Mg turnings in anhydrous THF (Reflux, 2h) to form the Grignard reagent.
-
Addition: Cool the solution to 0°C. Add a solution of phthalide (1.0 equiv) in THF dropwise. Stir at RT for 4h.
-
Quench: Acidify with 2M HCl to precipitate the intermediate 2-(3-methoxy-phenylacetyl)benzoic acid .
-
Reduction: Dissolve the intermediate in acetic acid. Add Zn dust (5.0 equiv) and reflux for 6h (Clemmensen-type reduction) or use Pd/C + H₂ (40 psi) in EtOH.
-
Isolation: Filter, concentrate, and recrystallize from Ethanol/Water.
Protocol B: The Wittig-Hydrogenation Route
Ideal for generating derivatives with modifications on the ethyl bridge.
Mechanism:
-
Wittig Olefination: Reaction of (3-methoxybenzyl)triphenylphosphonium chloride with 2-carboxybenzaldehyde (phthalaldehydic acid).
-
Hydrogenation: Reduction of the resulting stilbene double bond.
Figure 1: Validated synthetic pathways for the production of the target dihydrostilbene acid.
Key Application: Regioselective Cyclization to Dibenzosuberones
The most critical application of this molecule is its conversion into 2-methoxy-dibenzosuberone (CAS 17910-72-4). This transformation constructs the tricyclic core found in numerous psychotropic drugs.
The Regioselectivity Challenge
Cyclization of the carboxylic acid (via the acid chloride) onto the meta-substituted ring can theoretically occur at two positions:
-
Para to Methoxy: Yields the 2-methoxy isomer (Target).
-
Ortho to Methoxy: Yields the 4-methoxy isomer (Impurity).
Electronic Control: The methoxy group is an ortho, para-director. However, steric hindrance at the position between the methoxy group and the ethyl bridge (the ortho site) strongly disfavors cyclization there. Consequently, the reaction is highly selective for the para position, yielding the 2-methoxy-dibenzosuberone.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
Reagents: Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA).
-
Activation: Mix 2-[2-(3-methoxyphenyl)ethyl]benzoic acid (10 g) with Polyphosphoric Acid (100 g).
-
Cyclization: Heat the viscous mixture to 80–100°C for 2–3 hours. Monitor by TLC (disappearance of acid, appearance of fluorescent ketone).
-
Quench: Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Extraction: Extract the resulting suspension with Dichloromethane (3 x 100 mL).
-
Purification: Wash organic layer with 1M NaOH (to remove unreacted acid) and Brine. Dry over MgSO₄. Evaporate to yield 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one .
Figure 2: Mechanism of Intramolecular Friedel-Crafts Acylation mediated by PPA.
Biological Relevance & Therapeutic Implications
While the acid itself is primarily an intermediate, the 2-methoxy-dibenzosuberone scaffold derived from it is a pharmacophore of significant interest.
p38 MAP Kinase Inhibition
Recent medicinal chemistry efforts have identified 2-substituted dibenzosuberones as potent inhibitors of p38α mitogen-activated protein kinase (MAPK) .[2]
-
Mechanism: The tricyclic ketone mimics the ATP-binding pocket of the kinase.
-
Relevance: p38 MAPK is a key mediator of cytokine production (TNF-α, IL-1β) in inflammatory diseases like rheumatoid arthritis.
-
SAR Insight: The 2-methoxy group serves as a hydrogen bond acceptor or can be further derivatized to optimize binding affinity.
Relationship to Sarpogrelate
Structurally, the target molecule is an oxidized analog of the core phenol found in Sarpogrelate (a 5-HT2A antagonist).
-
Sarpogrelate Core: 2-[2-(3-methoxyphenyl)ethyl]phenol.
-
Target Molecule: 2-[2-(3-methoxyphenyl)ethyl]benzoic acid.[3]
-
Connection: The benzoic acid derivative can theoretically be converted to the phenol via a Baeyer-Villiger oxidation of the corresponding acetophenone or via oxidative decarboxylation (though direct synthesis of the phenol is more common). Researchers investigating metabolites of Sarpogrelate often synthesize this acid to rule out oxidation of the phenolic ring as a metabolic pathway.
References
-
Santa Cruz Biotechnology. 2-[2-(3-Methoxyphenyl)ethyl]benzoic acid Product Monograph. Retrieved from
-
ChemicalBook. CAS 17910-71-3 Data Sheet. Retrieved from
-
ChemSrc. 2-Methoxy-dibenzosuberone (CAS 17910-72-4) and Precursors. Retrieved from
-
Laufer, S. A., et al. (2012). Design, synthesis, and biological evaluation of novel disubstituted dibenzosuberones as highly potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry.
-
US Patent 4399141A. 5-Alkyl or hydroxyalkyl substituted-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imines and anticonvulsant use thereof. Retrieved from
Sources
Methodological & Application
Topic: Crystallization Techniques for 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solid-State Form in Drug Development
The compound 2-[2-(3-methoxyphenyl)ethyl]benzoic acid is a molecule of interest within synthetic and medicinal chemistry. As with any active pharmaceutical ingredient (API), its efficacy, stability, and manufacturability are intrinsically linked to its solid-state properties.[1][] Crystallization is the cornerstone process for controlling these properties, serving not only as a purification step but also as the primary method for isolating a desired crystalline form.[3][4] The specific arrangement of molecules in the crystal lattice, known as the polymorphic form, can profoundly influence critical attributes such as solubility, dissolution rate, bioavailability, and stability.[1][]
Carboxylic acids, as a class of compounds, are particularly known for their rich polymorphic behavior, often forming different crystal structures through variations in hydrogen bonding and molecular conformations.[5][6][7] Therefore, developing a robust and reproducible crystallization process for 2-[2-(3-methoxyphenyl)ethyl]benzoic acid is paramount. This guide provides a detailed exploration of various crystallization techniques, offering both the theoretical basis and practical protocols to guide researchers in obtaining high-quality crystalline material.
Part 1: Physicochemical Properties and Solvent Selection
A successful crystallization process begins with a thorough understanding of the compound's properties and its interaction with various solvents.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 2-[2-(3-methoxyphenyl)ethyl]benzoic acid | [8] |
| CAS Number | 17910-71-3 | [8] |
| Molecular Formula | C₁₆H₁₆O₃ | [9] |
| Molecular Weight | 256.30 g/mol | [9] |
Note: Experimental data such as melting point and precise solubility were not available in the initial search and would typically be determined empirically at the start of a crystallization study.
The Principle of "Like Dissolves Like": Solvent Screening
The choice of solvent is the most critical factor in developing a crystallization process.[10] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures (for cooling crystallization) or be miscible with an "anti-solvent" in which the compound is insoluble (for anti-solvent crystallization).[11]
Given the structure of 2-[2-(3-methoxyphenyl)ethyl]benzoic acid, which contains both a polar carboxylic acid group and a larger, more nonpolar aromatic backbone, a range of solvents should be screened. The solubility behavior of similar molecules, such as benzoic acid and methoxybenzoic acid, can provide a valuable starting point.[10][12]
| Solvent Class | Good Solvents (High Solubility Expected) | Anti-Solvents (Low Solubility Expected) | Rationale & Causality |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Water | The hydroxyl group forms hydrogen bonds with the carboxylic acid, while the alkyl chain solvates the aromatic rings. Water is a potent anti-solvent for many organic acids.[13][14] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Heptane, Hexane | The polar carbonyl group interacts favorably with the solute.[10] |
| Esters | Ethyl Acetate | Heptane, Hexane | Offers moderate polarity suitable for dissolving the compound. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Pentane, Diethyl Ether | Ethers can solvate the aromatic portions well. Diethyl ether is volatile and can serve as an anti-solvent in vapor diffusion.[15] |
| Aromatic | Toluene | N/A | The aromatic nature of toluene will solvate the phenyl rings effectively. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Heptane, Hexane | Good general solvents for many organic compounds. |
Part 2: Core Crystallization Methodologies
Supersaturation is the essential driving force for crystallization.[16] It can be achieved through various methods, each offering unique control over nucleation and crystal growth.[17]
Cooling Crystallization
This technique is employed for compounds that have a significant positive correlation between solubility and temperature.[1] By dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then gradually cooling, the solubility decreases, leading to supersaturation and subsequent crystallization.
Anti-Solvent Crystallization
In this method, supersaturation is induced by adding a solvent in which the compound is poorly soluble (the anti-solvent) to a solution of the compound in a good solvent.[17][20] This reduces the overall solvating power of the solvent mixture, forcing the compound to crystallize.[16]
-
Causality: The rate of anti-solvent addition and the degree of mixing are crucial for controlling crystal size and morphology.[21] Slow addition with efficient mixing helps to maintain a uniform level of supersaturation throughout the vessel, preventing localized high supersaturation that can lead to amorphous precipitation or the formation of fine, poorly-defined particles.[21]
Vapor Diffusion
Vapor diffusion is a highly effective method for growing high-quality single crystals, especially when only small amounts of material are available.[15][22] It is a form of anti-solvent crystallization where the anti-solvent is introduced slowly via the vapor phase.[23] A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile anti-solvent.[11] The anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and inducing crystallization.
-
Causality: The slow rate of diffusion provides exquisite control over the approach to supersaturation, making it ideal for growing large, high-quality crystals suitable for X-ray diffraction.[24] The choice of the solvent and anti-solvent pair is critical; the anti-solvent must be more volatile than the solvent.[11]
Slurry Crystallization
Slurrying involves suspending a solid material (which could be an amorphous solid or a mixture of polymorphs) in a solvent system where it has limited solubility.[25] Over time, the material will dissolve and re-precipitate, leading to the gradual conversion to the most thermodynamically stable crystalline form at that temperature.[26]
-
Causality: This technique is governed by thermodynamic equilibrium. It is an excellent method for ensuring the isolation of the most stable polymorph and can also improve the purity of the material as impurities may remain in the solution.[4][25]
Part 3: Experimental Protocols and Workflows
The following protocols are designed as self-validating systems, providing a robust starting point for the crystallization of 2-[2-(3-methoxyphenyl)ethyl]benzoic acid.
Workflow 1: General Crystallization Method Selection
Caption: Decision workflow for selecting an appropriate crystallization method.
Protocol 1: Cooling Crystallization
-
Preparation: Place 100 mg of 2-[2-(3-methoxyphenyl)ethyl]benzoic acid into a clean vial with a magnetic stir bar.
-
Dissolution: Add a good solvent (e.g., isopropanol) dropwise at an elevated temperature (e.g., 50-60°C) with stirring until the solid is fully dissolved. Avoid using a large excess of solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter into a clean, pre-warmed vial. This prevents premature crystallization.
-
Cooling: Cover the vial and allow it to cool slowly to room temperature. To promote slower cooling, the vial can be placed in an insulated container (e.g., a beaker of warm water or a dewar).
-
Further Cooling: Once at room temperature, transfer the vial to a refrigerator (
4°C) and then to a freezer (-20°C) for several hours to maximize yield. -
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
Caption: Workflow for the anti-solvent crystallization process.
-
Preparation: Dissolve 100 mg of the compound in the minimum amount of a good solvent (e.g., acetone) at room temperature in a vial with a stir bar.
-
Addition: While stirring vigorously, add an anti-solvent (e.g., water or heptane) dropwise using a pipette or syringe pump.
-
Observation: Observe the solution. The first sign of crystallization is the appearance of turbidity (cloudiness). Once the solution becomes cloudy, slow down the addition rate or stop temporarily to allow crystals to form.
-
Maturation: After the anti-solvent addition is complete, allow the mixture to stir for at least 1-2 hours to ensure crystallization is complete and to allow for potential polymorphic transformations to a more stable form.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.
Protocol 3: Vapor Diffusion
-
Solution Preparation: In a small, narrow vial (e.g., 2 mL), dissolve 5-10 mg of the compound in a minimal amount (0.5-1.0 mL) of a moderately volatile solvent (e.g., dichloromethane or THF).
-
Chamber Setup: Place this small vial inside a larger jar or beaker (e.g., 20 mL scintillation vial).
-
Anti-Solvent Addition: Carefully add 2-3 mL of a volatile anti-solvent (e.g., pentane or diethyl ether) to the larger jar, ensuring none splashes into the inner vial. The level of the anti-solvent should be below the top of the inner vial.
-
Sealing: Tightly seal the outer jar with a cap.
-
Incubation: Place the sealed system in an undisturbed location, such as a refrigerator, to slow the diffusion process.[15]
-
Monitoring: Check for crystal growth over several days to weeks.
Protocol 4: Slurry Crystallization for Thermodynamic Form
-
Preparation: Place an excess of the solid compound (e.g., 200 mg) into a vial with a stir bar.
-
Solvent Addition: Add a solvent or solvent/anti-solvent mixture in which the compound is sparingly soluble (e.g., a 10:1 mixture of heptane:ethyl acetate). The solid should not fully dissolve, forming a mobile slurry.
-
Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or 40°C) for an extended period (24-72 hours).
-
Sampling & Analysis: Periodically, take a small sample of the solid, filter it quickly, and analyze it by Powder X-ray Diffraction (PXRD) to monitor for any changes in the crystalline form.
-
Isolation: Once the crystalline form is stable (i.e., no further changes are observed in the PXRD pattern), collect the solid by vacuum filtration and dry.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Crystal Growth & Design. (2010, September 10). Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Predicted and Experimental Morphologies. ACS Publications. [Link]
-
Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]
-
PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]
-
RM@Schools. Antisolvent Crystallization. RM@Schools. [Link]
-
Physical Chemistry Chemical Physics. (2022, October 4). Anisotropy, segmental dynamics and polymorphism of crystalline biogenic carboxylic acids. Royal Society of Chemistry. [Link]
-
Mettler Toledo. Using AntiSolvent for Crystallization. Mettler Toledo. [Link]
-
Sílice (CSIC). Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Predicted and Experimental Morphologies. Sílice (CSIC). [Link]
-
IUCr Journals. Crystallization of low-molecular-weight organic compounds for X-ray crystallography. International Union of Crystallography. [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
-
SciSpace. Crystallization by Antisolvent Addition and Cooling. SciSpace. [Link]
-
New Journal of Chemistry. The effect of carboxylic acids on glycine polymorphism, salt and co-crystal formation. A comparison of different crystallisation techniques. Royal Society of Chemistry. [Link]
-
Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Avanti Publishers. [Link]
-
Sulzer. Crystallization. Sulzer. [Link]
-
ResearchGate. (2025, August 6). Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Predicted and Experimental Morphologies. ResearchGate. [Link]
- Google Patents. Processes involving the use of antisolvent crystallization.
-
MIT Department of Chemistry. Growing Quality Crystals. MIT. [Link]
-
Crystal Growth & Design. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. [Link]
-
ANDRITZ GROUP. Crystallization process guide | industrial use. ANDRITZ. [Link]
-
PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Institutes of Health. [Link]
-
ResearchGate. 272529 Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. ResearchGate. [Link]
-
PubChem. 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. National Institutes of Health. [Link]
-
Crystal Growth & Design. (2021, June 9). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. ACS Publications. [Link]
-
Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Scribd. [Link]
-
NIST. Benzoic acid, 2-methoxy-, ethyl ester. NIST WebBook. [Link]
-
IUCr Journals. Crystal structure of a second monoclinic polymorph of 3-methoxybenzoic acid with Z′ = 1. International Union of Crystallography. [Link]
-
MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]
-
PubMed. (2008, February 4). Spherical crystallization of benzoic acid. National Institutes of Health. [Link]
-
Reddit. (2025, December 31). The crystallization process of benzoic acid. Reddit. [Link]
-
COMSOL. Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. COMSOL. [Link]
-
ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]
Sources
- 1. syrris.com [syrris.com]
- 3. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anisotropy, segmental dynamics and polymorphism of crystalline biogenic carboxylic acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-[2-(3-METHOXYPHENYL)ETHYL]BENZOIC ACID | 17910-71-3 [chemicalbook.com]
- 9. 2-[2-(3-Methoxyphenyl)ethyl]benzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 12. scribd.com [scribd.com]
- 13. Spherical crystallization of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 16. scispace.com [scispace.com]
- 17. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 18. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. avanti-journals.com [avanti-journals.com]
- 21. mt.com [mt.com]
- 22. unifr.ch [unifr.ch]
- 23. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 24. journals.iucr.org [journals.iucr.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
Technical Application Note: Functionalization Strategies for 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Introduction & Strategic Overview
The scaffold 2-[2-(3-methoxyphenyl)ethyl]benzoic acid represents a critical "privileged structure" in medicinal chemistry.[1][2][3] It serves as the direct linear precursor to dibenzosuberones (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ones), a tricyclic core found in numerous CNS-active agents (e.g., antidepressants like amitriptyline, nortriptyline) and anti-inflammatory compounds.[1][2][3]
This guide details three divergent functionalization pathways:
-
Intramolecular Cyclization (The "Hero" Pathway): Constructing the tricyclic dibenzosuberone core via Friedel-Crafts acylation.[1][3]
-
Carboxylic Acid Derivatization: Generating amide/ester libraries without disrupting the linear scaffold.
-
Late-Stage Ether Cleavage: Demethylation strategies to access phenolic handles for further diversification.[1][2][3]
Chemical Logic & Reactivity Profile
The molecule contains two distinct aromatic systems linked by an ethylene bridge:
-
Ring A (Benzoic Acid): Electron-deficient due to the carbonyl group; acts as the electrophile source (acylium ion) during cyclization.[3]
-
Ring B (3-Methoxyphenyl): Electron-rich and activated by the methoxy group.[1][2] The 3-position substituent directs electrophilic attack primarily para to itself (position 6 relative to the ethyl linker), facilitating high-yield ring closure.[1][2][3]
Functionalization Workflows (Visual Guide)
The following diagram illustrates the divergent synthetic pathways and the regiochemical logic of the core cyclization.
Figure 1: Divergent functionalization pathways. The green path represents the primary cyclization route to the bioactive tricyclic core.
Detailed Experimental Protocols
Protocol A: Intramolecular Cyclization (Dibenzosuberone Synthesis)
Objective: Synthesis of 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.[1][2][3][4] Mechanism: Intramolecular Friedel-Crafts Acylation.[1][2][3][5] Key Insight: The 3-methoxy group directs the cyclization to the para position (relative to the methoxy), which corresponds to the ortho position of the ethyl linker. This avoids the sterically crowded position between the methoxy and ethyl groups.
Materials
-
Precursor: 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid (1.0 equiv)[1][2][3]
-
Reagent: Polyphosphoric Acid (PPA) (80% P2O5 content)[1][3][6]
-
Quench: Crushed ice/Water
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, charge Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of substrate).
-
Expert Tip: If the PPA is too viscous, add Sulfolane (1:1 w/w ratio with PPA) to improve stirring and heat transfer.[3]
-
-
Addition: Heat the PPA to 60°C . Add the benzoic acid precursor portion-wise to the stirring acid. Ensure complete dissolution/dispersion.[1][3]
-
Reaction: Increase temperature to 80–90°C . Stir for 1–2 hours .
-
Quench: Cool the mixture to ~50°C. Pour the reaction mass slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring. The product typically precipitates as a solid.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-20% EtOAc in Hexanes).
Expected Yield: 75–85% Data Validation:
-
1H NMR: Look for the disappearance of the carboxylic acid proton (>11 ppm) and the preservation of the methoxy singlet (~3.8 ppm). The aliphatic ethyl bridge protons will shift slightly due to ring rigidification.
Protocol B: Amide Coupling (Library Generation)
Objective: Derivatization of the carboxylic acid with diverse amines. Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).
Methodology
-
Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[1][3] Stir for 5 minutes to activate the acid (formation of the active ester).
-
Stir at Room Temperature for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA/amine), Sat. NaHCO3, and LiCl solution (to remove DMF).[3]
Protocol C: Demethylation (Phenol Access)
Objective: Cleavage of the methyl ether to reveal the free phenol for further functionalization (e.g., prodrug synthesis, etherification).[3]
Methodology
-
Dissolve the substrate (Acid or Cyclized Ketone) in anhydrous DCM under Nitrogen.[1][3]
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add BBr3 (Boron Tribromide, 1.0 M in DCM, 3.0 equiv) dropwise.[3]
-
Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Cool back to -78°C. Add Methanol dropwise (very exothermic) to quench excess reagent.
-
Workup: Partition between DCM and water. The product is often more polar; ensure it extracts into the organic phase or use EtOAc.
Troubleshooting & Optimization
| Issue | Probable Cause | Expert Solution |
| Incomplete Cyclization | Temperature too low or PPA too old (hydrated).[1][2][3] | Increase temp to 100°C; use fresh PPA or add P2O5 to dry the mixture. |
| Black/Tar Formation | Reaction temperature too high; oxidation.[1][3] | Perform reaction under Nitrogen atmosphere; limit time at >90°C. |
| Regioisomer Mixtures | Competition between ortho/para directing effects.[1][3] | The 3-OMe group strongly favors para (position 6) cyclization.[1][2][3] Minor ortho isomers are usually removed by recrystallization.[1][3] |
| Poor Solubility in PPA | High lipophilicity of substrate. | Use the PPA/Sulfolane or PPA/Xylene biphasic method. |
References
-
Cyclization Methodology & Regioselectivity
-
Friedel-Crafts Mechanisms
-
General Amide Coupling Protocols
-
Demethylation Strategies
Sources
- 1. 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | C16H16O3 | CID 26188700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. PubChemLite - 10,11-dihydro-2,3-dimethoxy-5h-dibenzo(a,d)cyclohepten-5-one (C17H16O3) [pubchemlite.lcsb.uni.lu]
- 4. US4560787A - Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Improving Synthetic Yield of 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[2-(3-methoxyphenyl)ethyl]benzoic acid. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate common experimental challenges and optimize your synthetic yield.
Overview of a Recommended Synthetic Route
A robust and modern approach to synthesizing the target molecule involves a two-step sequence: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the crucial carbon-carbon bond, followed by a straightforward ester hydrolysis to yield the final carboxylic acid. This pathway offers high convergence and generally good yields, but like any multi-step synthesis, it presents specific challenges that can impact efficiency.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Saponification and Product Purification
Question 3: The hydrolysis of my methyl ester is very slow or incomplete. How can I improve this step?
The ester group in the intermediate is ortho to a bulky ethylphenyl substituent, which can cause steric hindrance and slow down the rate of saponification.
-
Increase Reaction Driving Force:
-
Stronger Base: Switch from sodium hydroxide (NaOH) to potassium hydroxide (KOH). The potassium cation is better at stabilizing the transition state in some cases.
-
Increase Temperature: Refluxing the reaction mixture will significantly increase the reaction rate.
-
Increase Reaction Time: Simply allow the reaction to proceed for a longer period (e.g., 12-24 hours), monitoring by TLC or LC-MS until the starting material is consumed.
-
Improve Solubility: Add a co-solvent like tetrahydrofuran (THF) or methanol to the aqueous base to ensure the ester is fully dissolved, maximizing its exposure to the hydroxide ions.
-
Question 4: I am struggling to purify the final carboxylic acid product. What is the best method?
Carboxylic acids have a unique acidic property that makes them ideal candidates for purification via acid-base extraction. This is particularly effective for removing neutral organic impurities, such as any biphenyl homocoupling byproduct. [1]
-
Detailed Protocol for Acid-Base Extraction:
-
After the reaction, quench and remove the organic solvent (if any) under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. The aqueous layer now contains your product as a salt. It's good practice to wash the organic layer one more time with the basic solution to ensure complete extraction.
-
Combine the aqueous layers and cool them in an ice bath.
-
Slowly acidify the aqueous solution with cold 1M or 2M HCl. As the pH drops below the pKa of the carboxylic acid (~4-5), the neutral product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it with cold distilled water to remove any inorganic salts, and dry it thoroughly. [2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are some alternative synthetic routes if the Suzuki coupling fails? A1: If the Suzuki approach is problematic, you could consider a Friedel-Crafts acylation followed by a reduction. For example, a Friedel-Crafts acylation of toluene with 3-methoxybenzoyl chloride would produce a ketone, albeit with potential regioselectivity issues. This ketone could then be reduced to a methylene group using a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. [4][5][6]The final step would be the oxidation of the toluene methyl group to a carboxylic acid.
Q2: How should I best monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is an excellent, rapid technique. For the Suzuki reaction, you can spot the starting materials and the reaction mixture on the same plate to track the consumption of reactants and the appearance of the product spot. For more quantitative analysis, especially for identifying byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. [7] Q3: My final product is a persistent oil or a waxy solid. How can I induce crystallization? A3: First, ensure the product is pure using the acid-base extraction described above. If it still fails to crystallize, you can try trituration—adding a small amount of a non-polar solvent (like hexanes or pentane) in which the product is insoluble and scratching the flask to induce crystallization. Alternatively, recrystallization from a mixed solvent system (e.g., ethyl acetate/hexanes or acetone/water) can be effective. [8]If all else fails, purification by column chromatography may be necessary. [7][9]
Quantitative Data & Condition Optimization
For systematic optimization, consider screening several parameters. The table below provides a logical framework for troubleshooting the Suzuki coupling step.
| Parameter | Standard Condition | Troubleshooting Action & Rationale |
| Catalyst | 2-5 mol% Pd(dppf)Cl₂ | Increase catalyst loading to 5-10 mol%. Switch to a more active catalyst system like a G3 Buchwald precatalyst with a suitable ligand (e.g., SPhos) for challenging couplings. |
| Ligand:Pd Ratio | 1:1 to 2:1 | For some systems, a higher ligand-to-metal ratio (up to 4:1) can improve stability and prevent palladium black precipitation. [10] |
| Base | 2.0 eq. K₂CO₃ | Screen other bases like K₃PO₄ (often more effective) or Cs₂CO₃ (stronger, more soluble). Ensure the base is finely powdered and anhydrous. [10] |
| Solvent | Dioxane / H₂O (4:1) | Try alternative solvent systems like Toluene/H₂O or DMF/H₂O. Ensure the solvent is rigorously degassed. [11] |
| Temperature | 80-90 °C | If the reaction is sluggish, cautiously increase the temperature to 100-110 °C. Conversely, if side reactions dominate, try a lower temperature for a longer duration. [10] |
References
-
Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]
-
Parlow, J. J., & Mischke, D. A. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science. Retrieved from [Link]
-
Testbook. (n.d.). Clemmensen Reduction: Definition, Mechanism and Application. Retrieved from [Link]
-
Scribd. (n.d.). Clemmensen Reduction: Mechanisms and Applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
-
Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]
-
International Journal of Chemical Engineering and Applications. (n.d.). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. Retrieved from [Link]
-
North Seattle College. (2020). Synthesis of benzoic acid via the Grignard reaction. YouTube. Retrieved from [Link]
-
Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. Retrieved from [Link]
- Google Patents. (n.d.). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. testbook.com [testbook.com]
- 6. youtube.com [youtube.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Welcome to the technical support center for the synthesis of 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable compound. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving issues to ensure the desired purity and yield of your final product.
Probable Synthetic Route
While various synthetic strategies can be envisioned for 2-[2-(3-methoxyphenyl)ethyl]benzoic acid, a common and logical approach involves a two-step sequence:
-
Wittig-type Olefination: A Horner-Wadsworth-Emmons (HWE) reaction between a suitable 2-formylbenzoic acid derivative and a (3-methoxybenzyl)phosphonate to form the stilbene intermediate, 2-[2-(3-methoxyphenyl)vinyl]benzoic acid. The HWE reaction is often preferred over the classical Wittig reaction due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[1][2]
-
Catalytic Hydrogenation: The subsequent reduction of the carbon-carbon double bond of the stilbene intermediate using a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere to yield the target molecule.[3]
This guide will focus on the potential impurities and troubleshooting associated with this probable synthetic pathway.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: The Horner-Wadsworth-Emmons (HWE) Reaction
Question 1: My HWE reaction is sluggish or incomplete. What are the possible causes and how can I improve the conversion?
Answer:
Incomplete conversion in an HWE reaction can stem from several factors related to reagents, reaction conditions, and the nature of your substrates.
-
Causality: The HWE reaction relies on the generation of a sufficiently nucleophilic phosphonate carbanion which then attacks the aldehyde. The reactivity of both components is crucial.
-
Troubleshooting Steps:
-
Base Selection and Strength: The choice of base is critical for the deprotonation of the phosphonate. For stabilized phosphonates, a moderately strong base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is typically required.[1] Ensure the base is fresh and has been handled under anhydrous conditions.
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic sources, particularly water. Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Reaction Temperature: While many HWE reactions proceed at room temperature, gentle heating may be necessary to drive the reaction to completion, especially with less reactive substrates.
-
Purity of Starting Materials: Impurities in the 2-formylbenzoic acid or the (3-methoxybenzyl)phosphonate can interfere with the reaction. Verify the purity of your starting materials by NMR or another suitable analytical technique.
-
Question 2: My product from the HWE reaction is a mixture of (E)- and (Z)-isomers. How can I improve the stereoselectivity?
Answer:
The HWE reaction is renowned for its high (E)-selectivity.[2] The formation of significant amounts of the (Z)-isomer is unusual and suggests that certain reaction parameters may be influencing the stereochemical outcome.
-
Causality: The stereoselectivity of the HWE reaction is generally governed by thermodynamic control, favoring the formation of the more stable (E)-alkene.
-
Troubleshooting Steps:
-
Choice of Phosphonate: The structure of the phosphonate ester can influence stereoselectivity. While standard diethyl or dimethyl phosphonates usually provide high (E)-selectivity, more sterically demanding esters can sometimes alter the outcome.
-
Reaction Conditions: The use of certain bases and additives can impact the E/Z ratio. For example, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations, can favor the formation of (Z)-olefins.[4] Ensure your conditions align with standard protocols for high (E)-selectivity.
-
Purification: If a minor amount of the (Z)-isomer is formed, it can often be separated from the desired (E)-isomer by column chromatography or recrystallization. The subsequent hydrogenation step may proceed for both isomers, but their retention times in analytical chromatography will differ, aiding in monitoring the reaction.
-
Question 3: I am having difficulty removing the phosphate byproduct from my reaction mixture. What is the best way to purify my stilbene intermediate?
Answer:
A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in a standard Wittig reaction.[1]
-
Causality: The dialkyl phosphate salt is ionic and should preferentially partition into an aqueous phase.
-
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully (e.g., with saturated aqueous ammonium chloride).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers several times with water and then with brine. This should effectively remove the majority of the phosphate byproduct.
-
Crystallization or Chromatography: The crude product can then be further purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.
-
Part 2: Catalytic Hydrogenation
Question 4: The hydrogenation of my stilbene intermediate is very slow or stalls before completion. What should I check?
Answer:
Slow or incomplete hydrogenation can be due to catalyst deactivation, insufficient hydrogen pressure, or the presence of impurities.
-
Causality: Catalytic hydrogenation involves the adsorption of the alkene and hydrogen onto the catalyst surface. Any substance that blocks these active sites will inhibit the reaction.
-
Troubleshooting Steps:
-
Catalyst Quality and Loading: Ensure you are using a fresh, high-quality palladium on carbon (Pd/C) catalyst. The catalyst loading is also important; typically 5-10 mol% is used.
-
Catalyst Poisons: Certain functional groups or impurities can act as catalyst poisons. Sulfur-containing compounds are notorious poisons for palladium catalysts. Ensure your starting material and solvents are free from such impurities.
-
Hydrogen Pressure: While many hydrogenations can be performed under balloon pressure, some substrates may require higher pressures. If the reaction is slow, consider using a Parr hydrogenator to increase the hydrogen pressure.
-
Solvent Choice: The choice of solvent can affect the reaction rate. Common solvents for hydrogenation include ethanol, methanol, ethyl acetate, and acetic acid. Ensure the substrate is fully dissolved in the chosen solvent.
-
Question 5: I am observing over-reduction of the aromatic rings in my product. How can I prevent this?
Answer:
Over-reduction, where the aromatic rings are also hydrogenated to form cyclohexyl derivatives, can occur under harsh hydrogenation conditions.
-
Causality: While palladium is generally selective for the reduction of alkenes over arenes, high temperatures, high pressures, and prolonged reaction times can lead to the reduction of the aromatic rings.[5]
-
Mitigation Strategies:
-
Milder Conditions: Use lower hydrogen pressure (e.g., atmospheric pressure with a balloon) and conduct the reaction at room temperature.
-
Monitor the Reaction: Carefully monitor the progress of the reaction by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to avoid over-reduction.
-
Catalyst Choice: While Pd/C is common, other catalysts like platinum oxide (Adam's catalyst) can be more active and may require even milder conditions to avoid arene hydrogenation.
-
Question 6: My final product, 2-[2-(3-methoxyphenyl)ethyl]benzoic acid, is difficult to purify. What are some effective purification methods?
Answer:
The purification of carboxylic acids can sometimes be challenging due to their polarity. A combination of techniques is often most effective.
-
Purification Protocol:
-
Acid-Base Extraction: A highly effective method for purifying carboxylic acids is to exploit their acidic nature.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The benzoic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of ~2. The purified benzoic acid will precipitate out.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., toluene, ethanol/water, or heptane/ethyl acetate) can be very effective for removing minor impurities.
-
Column Chromatography: If the impurities are structurally very similar to the product, flash column chromatography on silica gel may be necessary. A mobile phase containing a small amount of acetic or formic acid can help to improve the peak shape and separation of carboxylic acids.
-
Data Summary and Visualization
Table 1: Common Impurities and Their Sources
| Impurity Name | Structure | Probable Source | Mitigation/Removal |
| (Z)-2-[2-(3-methoxyphenyl)vinyl]benzoic acid | Stilbene geometric isomer | HWE reaction | Optimize HWE conditions for (E)-selectivity; Separation by chromatography or recrystallization. |
| Dialkyl Phosphate Byproduct | (RO)₂P(O)O⁻ | HWE reaction | Aqueous workup and extraction.[1] |
| 2-[2-(3-methoxyphenyl)vinyl]benzoic acid | Unreacted starting material | Incomplete hydrogenation | Increase catalyst loading, hydrogen pressure, or reaction time. |
| 2-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxylic acid | Over-reduction product | Harsh hydrogenation conditions | Use milder conditions (lower pressure/temperature) and monitor reaction progress.[5] |
| (3-Methoxybenzyl)phosphonate | Unreacted starting material | HWE reaction | Chromatographic purification. |
| 2-Formylbenzoic acid | Unreacted starting material | HWE reaction | Chromatographic purification or acid-base extraction. |
Experimental Workflow and Logic Diagrams
Diagram 1: Synthetic Pathway and Key Stages
Caption: Synthetic pathway for 2-[2-(3-methoxyphenyl)ethyl]benzoic acid.
Diagram 2: Troubleshooting Logic for Incomplete Hydrogenation
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Solving Solubility Challenges with 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Welcome to the technical support guide for 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a molecule with a significant hydrophobic backbone combined with an ionizable carboxylic acid group, its behavior in aqueous solutions can be complex. This guide provides a series of troubleshooting workflows, detailed protocols, and scientific rationale to help you systematically overcome these issues.
Understanding the Molecule: Physicochemical Profile
Before troubleshooting, it's critical to understand the properties of 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid.
-
Structure: The molecule consists of a benzoic acid moiety linked to a methoxyphenyl ethyl group. This large, nonpolar structure is the primary reason for its low intrinsic aqueous solubility.
-
Lipophilicity: The presence of two aromatic rings and an ethyl linker makes the compound highly lipophilic, favoring dissolution in organic solvents over water.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid not dissolving in neutral aqueous buffer (e.g., PBS pH 7.4)?
At pH 7.4, which is significantly above the estimated pKa of ~4.0-4.5, the carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). While this ionized form is inherently more water-soluble than the neutral acid, the large, hydrophobic part of the molecule can still limit its overall solubility, leading to precipitation or the formation of a cloudy suspension, especially at higher concentrations.
Q2: What is the simplest and most effective first step to improve its solubility?
For ionizable compounds like this, pH modification is the most direct and powerful initial strategy.[4][5] By raising the pH of the solution with a base, you can fully convert the compound to its more soluble anionic salt form. This is often the first technique to try for preparing stock solutions.[]
Q3: I cannot alter the pH for my cell-based assay. What are my other options?
If your experimental conditions require a fixed physiological pH, two excellent alternative strategies are the use of co-solvents or cyclodextrin complexation.[7]
-
Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[8]
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic part of a drug molecule within their central cavity, effectively shielding it from water and increasing its apparent solubility.[][10]
Q4: Can I combine different solubilization techniques?
Yes, and it is often highly effective. For instance, you can dissolve the compound in a small amount of a co-solvent like DMSO first and then dilute it into a buffered solution. Similarly, pH adjustment can be used in combination with co-solvents to achieve even higher concentrations.[4][]
Troubleshooting Workflow: A Step-by-Step Guide
This section provides detailed, actionable workflows to address solubility issues. We recommend following them in sequence, as they are ordered from the simplest to the more complex methods.
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines the logical progression for selecting an appropriate solubilization strategy.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Experimental Protocol: Solubility Enhancement with HP-β-CD
-
Prepare CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 20 g of HP-β-CD in a final volume of 100 mL of buffer). Stir until fully dissolved.
-
Add Compound: Add an excess amount of 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid to the CD solution (e.g., 5-10 mg/mL).
-
Equilibrate: Seal the container and place it on a shaker or rotator at room temperature for 24-48 hours. This allows the system to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Collect and Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify: The concentration of the dissolved compound in the filtrate must now be determined using an appropriate analytical method, such as HPLC-UV.
Quantitative Analysis of Solubilized Compound
To confirm the success of your solubilization strategy and determine the exact concentration of your stock solution, a validated analytical method is required.
Recommended Method: High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: HPLC offers high specificity and sensitivity for quantifying benzoic acid derivatives. [11]* Example Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at ~230 nm or ~275 nm (corresponding to the absorbance maxima of the benzoic acid and methoxyphenyl rings, respectively).
-
Quantification: Create a standard curve using solutions of known concentrations of the compound dissolved in the mobile phase or a suitable organic solvent.
-
References
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
Szaniawska, M., & Szymczyk, K. Strategies in poorly soluble drug delivery systems. [Link]
-
Patel, V., & Lalwani, A. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Manchare, M. (2017). Methods of solubility enhancements. Slideshare. [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Kaltsa, O., et al. (2023). Cyclodextrins-Assisted Extraction for the Recovery of Bioactive Compounds from Rosemary Post-Distillation Residues—In Vitro Antioxidant Activity, Comparisons to Conventional Liquid Extracts. MDPI. [Link]
-
Roquette. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. [Link]
-
Reddit. (2019). What pH for Complete Reprotonation of an Acid? r/chemhelp. [Link]
-
Quora. (2018). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? [Link]
-
Wikipedia. Benzoic acid. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. longdom.org [longdom.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Profile of 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Here is the comprehensive technical support guide for 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid , designed for researchers and drug development professionals.
Executive Summary
You are likely accessing this guide because you have observed unexpected purity loss, yield reduction, or the appearance of a non-polar impurity during the handling of 2-[2-(3-methoxyphenyl)ethyl]benzoic acid .
While benzoic acid derivatives are generally robust, this specific molecule possesses a "metastable" architecture. It contains both a nucleophile (the electron-rich 3-methoxyphenyl ring) and an electrophile precursor (the benzoic acid moiety) linked by a flexible ethyl tether. Under acidic conditions, this structural proximity facilitates a rapid intramolecular Friedel-Crafts acylation , converting your starting material into a tricyclic ketone (a dibenzosuberone derivative).
This guide details the mechanism of this degradation, how to detect it, and protocols to prevent it.
Part 1: The Core Instability (Mechanism & Causality)
The "Trojan Horse" Structure
The instability is built into the molecule's design. The ethyl linker positions the carboxylic acid perfectly to attack the pendant phenyl ring, forming a 7-membered ring. This transformation is accelerated by the 3-methoxy group , which activates the phenyl ring, making it highly susceptible to electrophilic attack.
The Degradation Pathway
When exposed to acidic conditions (Brønsted or Lewis acids), the carboxylic acid is protonated and loses water to form a reactive acylium ion . This electrophile attacks the electron-rich position para to the methoxy group (or ortho), closing the ring to form 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one .
Key Reaction Characteristics:
-
Type: Intramolecular Friedel-Crafts Acylation.[1]
-
Trigger: Acidic pH (< 2.0), Heat, Dehydrating agents (e.g., SOCl₂, PPA, TFA).
-
Result: Conversion of an acidic starting material into a neutral ketone impurity.
Visualizing the Pathway
The following diagram illustrates the transition from your starting material to the cyclized impurity.
Figure 1: Acid-catalyzed cyclization pathway of 2-[2-(3-methoxyphenyl)ethyl]benzoic acid to the suberone derivative.
Part 2: Troubleshooting Guide (FAQs)
Scenario A: HPLC Analysis & Quality Control
Q: I see a new, less polar peak growing in my HPLC chromatogram over time. What is it? A: This is almost certainly the cyclized suberone derivative.
-
Diagnosis: The starting material is a carboxylic acid (polar, elutes earlier). The product is a ketone (neutral, less polar, elutes later).
-
Cause: If you are using an acidic mobile phase (e.g., 0.1% TFA or Formic Acid) and the sample sits in the autosampler for >12 hours, slow cyclization can occur, especially if the sample solvent is not buffered.
-
Solution:
-
Switch Diluent: Dissolve samples in a neutral solvent (Acetonitrile/Water 50:50) rather than acidic diluents.
-
Reduce Acid: Lower the modifier concentration in your mobile phase (e.g., use 0.05% Formic Acid instead of 0.1% TFA).
-
Cooling: Keep the autosampler at 4°C.
-
Scenario B: Synthetic Workup
Q: My yield is low after an acidic workup, and the product is no longer soluble in base. Why? A: You have likely converted your product into the neutral ketone.
-
Mechanism: During an acid wash (e.g., 1M HCl) or extraction, if the mixture was heated or allowed to stand, the acid catalyzed the ring closure.
-
Verification: Attempt to extract the organic layer with 1M NaOH.
-
Starting Material: Will extract into the aqueous base (forms the benzoate salt).
-
Impurity: Will remain in the organic layer (neutral ketone).
-
-
Solution: Perform acid washes cold (0–5°C) and minimize contact time. Use weaker acids (e.g., Citric acid or NH₄Cl) for neutralization if possible.
Scenario C: Storage
Q: Can I store the compound in methanol/HCl? A: Absolutely not.
-
Risk: In addition to cyclization, you face the risk of Fischer Esterification (forming the methyl ester).
-
Recommendation: Store the solid at -20°C. If solution storage is necessary, use neutral, non-protic solvents (e.g., DMSO, Acetonitrile) and keep frozen.
Part 3: Validated Protocols
Protocol 1: Stress Testing (Confirming the Impurity)
Use this protocol to intentionally generate the impurity to mark its retention time in your analytical method.
Reagents:
-
Starting Material (10 mg)
-
Polyphosphoric Acid (PPA) or Concentrated H₂SO₄ (1 mL)
Procedure:
-
Place 10 mg of 2-[2-(3-methoxyphenyl)ethyl]benzoic acid in a small vial.
-
Add 1 mL of PPA (or conc. H₂SO₄).[2]
-
Heat to 80°C for 1 hour . (This ensures complete conversion).
-
Quench: Pour the mixture onto 10 g of crushed ice.
-
Extract: Extract with Ethyl Acetate (2 x 5 mL).
-
Wash: Wash the organic layer with 1M NaOH (to remove any unreacted starting material).
-
Analyze: Inject the organic layer into your HPLC. The major peak observed is the 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one reference standard [1, 2].
Protocol 2: Recommended Analytical Conditions
To separate the acid from the cyclized impurity:
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.05% Formic Acid (Avoid TFA if degradation is observed) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Detection | UV @ 254 nm (The ketone has a distinct UV absorption due to conjugation) |
| Expected Elution | Acid (SM) elutes first; Ketone (Impurity) elutes significantly later. |
Part 4: Decision Tree for Impurity Identification
Use this flowchart to rapidly diagnose stability issues in your workflow.
Figure 2: Rapid diagnostic logic for identifying degradation products.
References
-
Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds. US Patent 4560787A. (Describes the specific cyclization of 2-[2-(m-methoxyphenyl)-ethyl]-benzoic acid to the 2-methoxy suberone derivative).
-
Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one. Korea Science. (Discusses the general chemistry of dibenzosuberone derivatives and their precursors).
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. (Mechanistic background on the preference for 6- and 7-membered ring formation in phenethylbenzoic acid systems).
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Introduction
2-[2-(3-methoxyphenyl)ethyl]benzoic Acid is a molecule of interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its structural motif, featuring a flexible phenethyl substituent on a benzoic acid core, makes it a valuable building block for exploring structure-activity relationships (SAR) in various biological targets. The efficient and scalable synthesis of this compound is therefore of critical importance.
This guide provides an in-depth comparison of two plausible synthetic routes for the preparation of 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid. The discussion is aimed at researchers, scientists, and professionals in drug development, offering insights into the strategic choices and experimental considerations for each pathway. The routes explored are:
-
Suzuki Coupling Approach: A convergent strategy based on the palladium-catalyzed cross-coupling of a benzoic acid derivative with an organoboron reagent.
-
Heck Coupling and Reduction Approach: A sequential strategy involving the formation of a stilbene intermediate via Heck coupling, followed by catalytic hydrogenation.
Each route will be evaluated based on its efficiency, versatility, and scalability, supported by detailed experimental protocols and a comparative analysis of their respective strengths and weaknesses.
Route 1: Suzuki Coupling Approach
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] This approach is attractive due to its generally high yields, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids.[2][3]
Retrosynthetic Analysis & Strategy
The core of this strategy is the formation of the bond between the benzoic acid ring and the phenethyl side chain. The retrosynthetic disconnection points to a 2-halobenzoic acid derivative and a 2-(3-methoxyphenyl)ethylboronic acid or its ester as the key coupling partners.
Experimental Workflow
dot digraph "Suzuki Coupling Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
A [label="2-Bromobenzoic Acid"]; B [label="Methyl 2-bromobenzoate"]; C [label="3-Bromoanisole"]; D [label="(3-Methoxyphenyl)boronic acid"]; E [label="2-(3-Methoxyphenethyl)boronic acid pinacol ester"]; F [label="Methyl 2-[2-(3-methoxyphenyl)ethyl]benzoate"]; G [label="2-[2-(3-methoxyphenyl)ethyl]benzoic Acid"];
A -> B [label="Esterification\n(MeOH, H2SO4)"]; C -> D [label="Lithiation & Borylation\n(n-BuLi, B(OiPr)3)[4]"]; D -> E [label="Two-carbon homologation"]; B -> F [label="Suzuki Coupling\n(Pd catalyst, base)[5]"]; E -> F [label="Suzuki Coupling\n(Pd catalyst, base)[5]"]; F -> G [label="Hydrolysis\n(NaOH, H2O/MeOH)"]; }
Sources
A Comparative Guide to Benzoic Acid Derivatives in Drug Discovery: Unraveling Structure, Function, and Therapeutic Potential
Introduction: The Versatile Benzoic Acid Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold represents a foundational structural motif, integral to the design of a vast array of therapeutic agents. Its inherent properties—a planar aromatic ring coupled with a carboxylic acid group—provide a versatile platform for chemists to modulate physicochemical and pharmacological characteristics through targeted substitutions. The carboxylic acid moiety, a key hydrogen bond donor and acceptor, frequently engages with the active sites of enzymes and receptors, anchoring the molecule to its biological target. The aromatic ring serves as a template for introducing various substituents that can fine-tune electronic properties, lipophilicity, and steric profile, thereby influencing the molecule's absorption, distribution, metabolism, excretion (ADME), and ultimately, its pharmacodynamic response.
This guide embarks on a comparative analysis of benzoic acid derivatives, using the molecule 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid as a structural starting point to explore the broader principles of structure-activity relationships (SAR). Due to the limited publicly available data on this specific compound, we will leverage it as a representative example to dissect how modifications to the benzoic acid core can lead to vastly different therapeutic applications. To illustrate these principles, we will draw comparisons with three well-characterized and clinically significant benzoic acid derivatives: Aspirin , a cornerstone of anti-inflammatory and antiplatelet therapy; Diflunisal , another non-steroidal anti-inflammatory drug (NSAID) with a distinct substitution pattern; and Tafamidis , a novel agent for the treatment of transthyretin amyloidosis that showcases a completely different therapeutic mechanism derived from a modified benzoic acid scaffold.
Through this exploration, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the chemical nuances that govern the biological activity of this important class of molecules, supported by experimental data and detailed protocols.
The Subject Molecule: 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Figure 1: Chemical structure of 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid.
Our subject molecule, 2-[2-(3-methoxyphenyl)ethyl]benzoic acid, possesses a flexible ethyl linker connecting a methoxy-substituted phenyl ring to the ortho position of the benzoic acid core. This structure presents several interesting features for discussion:
-
Ortho-Substitution: The ethylphenyl group at the C2 position of the benzoic acid ring will influence the acidity (pKa) of the carboxylic acid due to steric hindrance, which can affect its ionization state and interaction with biological targets.
-
Lipophilicity: The presence of two phenyl rings and a methoxy group suggests a significant degree of lipophilicity, which would influence its ability to cross cell membranes.
-
Conformational Flexibility: The ethyl linker allows for a range of possible conformations, which could be a critical factor in how the molecule fits into a binding pocket.
Comparative Analysis with Archetypal Benzoic Acid Derivatives
To understand the diverse therapeutic landscape of benzoic acid derivatives, we will compare our subject molecule with Aspirin, Diflunisal, and Tafamidis. These compounds, while all sharing the benzoic acid core, exhibit profoundly different mechanisms of action and therapeutic uses, highlighting the power of chemical modification.
Physicochemical and Pharmacological Properties
A molecule's biological activity is intrinsically linked to its physicochemical properties. The following table summarizes key parameters for our selected benzoic acid derivatives.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | logP | Primary Mechanism of Action | Therapeutic Use |
| 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid | ![]() | 256.30 | N/A | N/A | Unknown | N/A |
| Aspirin (Acetylsalicylic Acid) | ![]() | 180.16 | 3.5[1] | 1.19[2] | Irreversible COX-1 and COX-2 inhibitor[3] | Anti-inflammatory, analgesic, antiplatelet |
| Diflunisal | ![]() | 250.20 | N/A | N/A | Reversible COX-1 and COX-2 inhibitor[4][5]; TTR stabilizer[6][7][8][9] | Anti-inflammatory, analgesic |
| Tafamidis | ![]() | 308.12 | N/A | 4.5[9] | Transthyretin (TTR) kinetic stabilizer[10][11][12] | Transthyretin amyloidosis |
N/A: Not available in public literature.
Structure-Activity Relationship (SAR) Insights
The dramatic differences in the biological activities of these molecules can be rationalized by examining their structural modifications:
-
Aspirin: The simple addition of an acetyl group to the 2-hydroxyl of salicylic acid (2-hydroxybenzoic acid) transforms it into an irreversible inhibitor of cyclooxygenase (COX) enzymes.[3] This acetylation of a serine residue in the active site of COX is the basis for its potent anti-inflammatory and antiplatelet effects.[3]
-
Diflunisal: Replacing the acetyl group of aspirin with a difluorophenyl ring at the 5-position of salicylic acid results in a reversible, non-selective COX inhibitor.[4][5] This bulky, lipophilic group enhances its anti-inflammatory potency compared to aspirin. Interestingly, this modification also confers a secondary activity: the ability to stabilize the transthyretin (TTR) tetramer, a mechanism it shares with Tafamidis, albeit with lower potency.[6][7][8][9]
-
Tafamidis: This molecule represents a more significant departure from the simple salicylic acid structure. While it retains the benzoic acid core, it is part of a larger, more rigid benzoxazole scaffold. This specific architecture is designed to bind with high affinity and selectivity to the thyroxine-binding sites of TTR, kinetically stabilizing the protein's tetrameric structure and preventing its dissociation into amyloidogenic monomers.[10][11][12][13][14]
The SAR principles derived from these examples demonstrate that even subtle changes to the benzoic acid scaffold can lead to profound shifts in biological targets and therapeutic outcomes.
Comparative Experimental Data
The following table presents in vitro data that quantitatively compares the biological activities of the selected compounds.
| Compound | Target | Assay | Potency (IC50 / Kd) | Reference |
| Aspirin | COX-1 | Inhibition of PGE2 production | ~3.57 µM | [15] |
| COX-2 | Inhibition of PGE2 production | ~29.3 µM | [15] | |
| Diflunisal | COX-1 | Inhibition of TXB2 production | Not explicitly quantified, but noted as a potent inhibitor | [4][5] |
| COX-2 | Inhibition of PGE2 production | Not explicitly quantified, but noted as a potent inhibitor | [4][5] | |
| Transthyretin (TTR) | TTR Stabilization | A 250 µM plasma concentration reduced TTR dissociation by 95% | [7] | |
| Tafamidis | Transthyretin (TTR) | TTR Binding Affinity | Kd1 ≈ 2 nM, Kd2 ≈ 200 nM | [13][14] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
This data clearly illustrates the different pharmacological profiles of these benzoic acid derivatives. Aspirin is a more potent inhibitor of COX-1 than COX-2.[15] Diflunisal inhibits both COX isoforms and also possesses TTR stabilizing activity.[4][5][7] Tafamidis is a highly potent and selective TTR stabilizer with negligible COX inhibitory activity.[13][14]
Experimental Protocols
To provide a practical context for the data presented, we outline the methodologies for two key in vitro assays used to characterize these compounds.
Protocol 1: Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to determine the inhibitory potency of a compound against COX-1 and COX-2.
Objective: To measure the IC50 value of a test compound for the inhibition of prostaglandin E2 (PGE2) production by COX-1 and COX-2.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Aspirin, Diflunisal) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the appropriate enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add the diluted test compound or vehicle control to the wells and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes at 37°C), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for determining COX inhibitory activity.
Protocol 2: Transthyretin (TTR) Stabilization Assay (Subunit Exchange)
This protocol describes a method to assess the ability of a compound to stabilize the TTR tetramer.
Objective: To quantify the kinetic stabilization of TTR by a test compound by measuring the rate of subunit exchange.
Materials:
-
Recombinant human wild-type TTR
-
Tagged TTR (e.g., FLAG-tagged TTR) for detection
-
Test compound (e.g., Tafamidis, Diflunisal) dissolved in a suitable solvent
-
Human plasma or a suitable buffer
-
Method for separating and quantifying different TTR tetramers (e.g., native gel electrophoresis followed by Western blot, or mass spectrometry)
Procedure:
-
Incubation Setup: Incubate human plasma or a solution of wild-type TTR with various concentrations of the test compound or vehicle control.
-
Subunit Exchange Initiation: Add a known amount of tagged TTR to initiate subunit exchange.
-
Time-Course Sampling: At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the reaction mixture.
-
Separation and Detection: Separate the different TTR tetramers (wild-type, mixed, and tagged) using a suitable technique like native PAGE. Transfer the proteins to a membrane and detect the tagged TTR using a specific antibody (Western blot).
-
Quantification: Quantify the amount of the mixed tetramer at each time point.
-
Data Analysis: The rate of formation of the mixed tetramer is inversely proportional to the stabilizing effect of the compound. A slower rate of subunit exchange indicates greater stabilization of the TTR tetramer.
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 5. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Tafamidis | Transthyretin Stabilizer | StressMarq Biosciences Inc. [stressmarq.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Tafamidis - Wikipedia [en.wikipedia.org]
- 13. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tafamidis | CAS#:594839-88-0 | Chemsrc [chemsrc.com]
- 15. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Operational Safety & Handling Guide: 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Part 1: The Core Directive (Scientific Autonomy)
The "Unknown Intermediate" Protocol As researchers, we often handle intermediates like 2-[2-(3-methoxyphenyl)ethyl]benzoic acid—compounds that sit in the "valley of death" between commodity chemicals and fully characterized APIs. While standard Safety Data Sheets (SDS) classify this family of benzoic acid derivatives as Irritants (Skin/Eye/Respiratory) , a senior scientist’s operational standard must assume unknown biological potency .
This compound is structurally related to pharmacophores found in SGLT2 inhibitors (e.g., gliflozins). Therefore, this guide elevates safety protocols beyond the standard "Irritant" classification to Control Band 3 (OEB 3) standards. We do not just prevent burns; we prevent systemic exposure.
Part 2: Hazard Profiling & Engineering Controls
Chemical Hazard Architecture
Before selecting PPE, we must understand the enemy.
-
Acidity (pKa ~4.0–4.5): As a benzoic acid derivative, it is a weak acid. Upon contact with moisture (sweat, mucous membranes), it protonates tissue, causing immediate irritation or chemical burns.
-
Physical State: Crystalline solid/powder. The primary vector of exposure is airborne dust during weighing and transfer.
-
Toxicology: Validated data is sparse. Treat as a Sensitizer and Respiratory Irritant .
Engineering Controls (The First Line of Defense)
PPE is the last resort. Your primary safety system is the engineering environment.
| Control Measure | Specification | Operational Logic |
| Primary Containment | Chemical Fume Hood | Mandatory. Do not handle on an open bench. Maintain sash height <18 inches. Face velocity: 80–100 fpm. |
| Secondary Containment | Weighing Enclosure / Powder Hood | If handling >10g of fine powder, use a HEPA-filtered balance enclosure to prevent static-induced dust dispersion. |
| Static Control | Ionizing Bar / Anti-static Gun | Benzoic acid derivatives are organic insulators and accumulate static charge, causing "powder fly." Neutralize before spatulating. |
Part 3: The PPE Matrix (Task-Based Protection)
This matrix replaces generic advice with task-specific logic.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed Container) | Not Required (if sealed).[1][2] | Single Nitrile (4 mil). | Safety Glasses with side shields.[3] | Lab Coat (Cotton/Poly). |
| Weighing & Transfer (Solid Handling) | N95 / P100 (if outside hood) OR Fume Hood (No respirator needed if sash is proper). | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer gloves immediately after powder contact. | Chemical Goggles (Indirect Vent). Glasses allow dust entry from the top. | Lab Coat + Tyvek Sleeves . Protects wrists from dust gap. |
| Reaction Setup (Solvent Handling) | Fume Hood. | Extended Cuff Nitrile (8 mil) or Laminate (Silver Shield) if using permeating solvents (e.g., DCM). | Chemical Goggles + Face Shield (if refluxing or under pressure). | Lab Coat + Chemical Apron.[4] |
| Spill Cleanup (>5g Solid) | Half-Face Respirator with P100/OV cartridges. | Double Nitrile or Butyl Rubber. | Chemical Goggles . | Tyvek Coverall (Type 5/6). |
Expert Insight: Why Double Gloving? Benzoic acid derivatives can permeate nitrile slowly, but the real risk is mechanical abrasion and "dust creep." The outer glove takes the contamination; the inner glove protects you during doffing.
Part 4: Operational Protocols (Self-Validating Systems)
The "Zero-Dust" Weighing Protocol
Goal: Transfer solid without generating an aerosol cloud.
-
Preparation: Place the balance inside the fume hood. Place a damp paper towel (solvent-soaked or water) next to the balance (the "tacky trap") to catch stray grains.
-
Static Neutralization: Use an anti-static gun on the container and spatula.
-
Transfer: Do not dump. Use a gravity-slide technique.
-
Validation: Shine a strong flashlight (or laser pointer) parallel to the balance surface. If you see a "Tyndall effect" (sparkling dust particles in the beam), your technique is too aggressive, or the airflow is turbulent.
Solubilization & Reaction
-
Solvent Choice: When dissolving this acid, avoid simple alcohols if esterification is not desired. Use aprotic solvents (DMF, DMSO, DCM).
-
Exotherm Check: Benzoic acids can react exothermically with strong bases (e.g., NaH, LiAlH4).
-
Protocol: Add base slowly to the acid solution at 0°C, never the reverse, to control gas evolution (
or ).
-
Part 5: Emergency Response & Disposal
Exposure Response
-
Ocular: Flush for 15 full minutes . Do not stop early. Benzoic acids adhere to corneal proteins.
-
Dermal: Wash with soap and water.[5][6][7] Do not use alcohol; it increases skin permeability and drives the acid deeper into the dermis.
Disposal Strategy
Never dispose of this compound down the drain. It is toxic to aquatic life (low pH + organic load).
-
Solid Waste: Label as "Hazardous Waste - Solid - Organic Acid."
-
Liquid Waste:
-
Acidic Aqueous Streams: Neutralize with Sodium Bicarbonate (
) before disposal (if local regulations permit) or collect as "Aqueous Acidic Waste." -
Organic Streams: Collect as "Halogenated" or "Non-Halogenated" solvent waste depending on the co-solvent.
-
Part 6: Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling unknown intermediates like 2-[2-(3-methoxyphenyl)ethyl]benzoic acid.
Figure 1: Operational Safety Logic Flowchart. This decision tree guides the researcher from risk assessment through PPE selection to final disposal, ensuring no step is overlooked.
Part 7: References & Authority
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2774676 (Benzoic acid derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzoic Acid (CAS 65-85-0) and derivatives. Retrieved from [Link]
-
SafeWork NSW. Code of Practice: Managing Risks of Hazardous Chemicals in the Workplace. (Standard for Control Banding). Retrieved from [Link]
Disclaimer: This guide is intended for trained laboratory professionals. Always consult the specific SDS provided by your chemical supplier before use, as purity and formulation can alter hazard profiles.
Sources
- 1. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. benchchem.com [benchchem.com]
- 4. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 5. airgas.com [airgas.com]
- 6. media.laballey.com [media.laballey.com]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



